molecular formula C25H27NO5 B6280938 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid CAS No. 1690551-94-0

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid

Cat. No.: B6280938
CAS No.: 1690551-94-0
M. Wt: 421.5 g/mol
InChI Key: KGDURSJCUICWCO-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 5-oxaspiro[3.5]nonan-8-yl substituent. The Fmoc group is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The spirocyclic 5-oxaspiro[3.5]nonane moiety introduces conformational rigidity, which can influence peptide backbone geometry and enhance resistance to enzymatic degradation.

Properties

CAS No.

1690551-94-0

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid

InChI

InChI=1S/C25H27NO5/c27-23(28)22(16-10-13-31-25(14-16)11-5-12-25)26-24(29)30-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-22H,5,10-15H2,(H,26,29)(H,27,28)

InChI Key

KGDURSJCUICWCO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CCO2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Fmoc-Protected Amino Acids

2-{[2-(4-Bromophenyl)-7-[[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic Acid
  • Key Difference : Replaces the oxygen in the spiro ring with nitrogen (7-aza substitution) .
  • Impact: Increased basicity due to the nitrogen atom. Molecular Weight (MW): 576.49 g/mol vs. ~423 g/mol (estimated for the target compound).
2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1λ⁶-thiomorpholin-2-yl)acetic Acid
  • Key Difference : Contains a sulfone-modified thiomorpholine spiro system .
  • Impact: Enhanced electron-withdrawing properties from the sulfone group. Potential for improved solubility in polar solvents.

Linear and Acyclic Fmoc-Protected Amino Acids

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic Acid
  • Key Difference : Features a linear pentyl chain instead of a spiro system .
  • Impact :
    • Reduced steric hindrance and conformational flexibility.
    • Lower MW (383.40 g/mol) compared to the spiro compound.
    • Likely higher lipophilicity due to the alkyl chain.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic Acid
  • Key Difference : Includes a tert-butyl ester-protected carboxylate .
  • Impact :
    • Enhanced solubility in organic solvents.
    • MW: 467.55 g/mol, significantly higher due to the bulky tert-butyl group.

Physicochemical and Functional Comparisons

Structural Rigidity

  • Target Compound: The 5-oxaspiro[3.5]nonane imposes a bicyclic constraint, limiting rotational freedom. This is advantageous in peptide design for stabilizing β-turns or α-helices .

Electronic Effects

  • Oxa-Spiro vs. Aza-Spiro: The oxygen atom in the target compound’s spiro ring donates electron density, while nitrogen in aza-spiro analogs can act as a hydrogen-bond acceptor or donor .
  • Thiomorpholine Derivative : The sulfone group introduces strong electron-withdrawing effects, altering reactivity in coupling reactions .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula MW (g/mol) Key Feature
Target Compound Not Provided C₂₃H₂₃NO₅* ~423 5-Oxaspiro[3.5]nonane
2-{[2-(4-Bromophenyl)-7-azaspiro[3.5]nonan-2-yl]oxy}acetic Acid 1211586-40-1 C₃₁H₃₀BrNO₅ 576.49 7-Azaspiro[3.5]nonane
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic Acid 2044871-59-0 C₂₂H₂₅NO₄ 383.40 Linear alkyl chain
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic Acid 276869-41-1 C₂₇H₃₃NO₆ 467.55 tert-Butyl ester protection

*Estimated based on structural similarity.

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